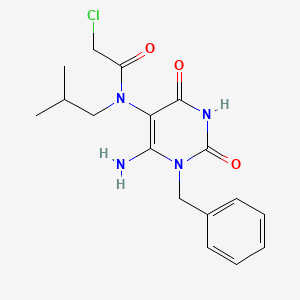![molecular formula C12H16ClNO B6143706 N-[2-(butan-2-yl)phenyl]-2-chloroacetamide CAS No. 73725-94-7](/img/structure/B6143706.png)
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide (NBCA) is a compound that has been studied for its potential applications in scientific research. It is a small molecule with a molecular weight of 225.6 g/mol. NBCA has been found to have a range of biochemical and physiological effects, as well as being a useful tool in laboratory experiments.
Applications De Recherche Scientifique
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been studied for its potential applications in scientific research. It has been found to be useful in a variety of applications, including cancer research, drug development, and drug delivery systems. N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has also been studied for its potential use in gene therapy, as it can be used to deliver genes to cells. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been used to study the effects of various drugs on cells and organisms.
Mécanisme D'action
The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is not fully understood. However, it is believed that N-[2-(butan-2-yl)phenyl]-2-chloroacetamide binds to proteins in the cell membrane, which causes changes in the structure and function of the proteins. This in turn affects the cell’s ability to take up and use nutrients, and can also affect the cell’s ability to respond to stimuli. The binding of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide to proteins can also affect the cell’s ability to replicate and divide.
Biochemical and Physiological Effects
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells. N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has also been found to inhibit the growth of bacteria, fungi, and viruses. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been found to have anti-inflammatory, anti-oxidative, and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(butan-2-yl)phenyl]-2-chloroacetamide in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is highly soluble in water, making it easy to work with in a laboratory setting. However, there are some limitations to using N-[2-(butan-2-yl)phenyl]-2-chloroacetamide in laboratory experiments. N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has a relatively short half-life, meaning that it can degrade quickly in the presence of light and heat. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is not very stable in acidic environments, meaning that it must be stored in an alkaline solution in order to maintain its potency.
Orientations Futures
The potential applications of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide are still being explored, and there are many potential future directions for research. One potential future direction is to further explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as a drug delivery system. Additionally, further research could be conducted to explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as a gene therapy tool. Additionally, further research could be conducted to explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as an anti-cancer drug. Finally, further research could be conducted to explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as an anti-inflammatory and anti-oxidant agent.
Méthodes De Synthèse
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is synthesized from 2-chloroacetamide and N-[2-(butan-2-yl)phenyl]amine. The reaction is carried out in a two-step process, first by reacting the 2-chloroacetamide with the N-[2-(butan-2-yl)phenyl]amine in an aqueous solution, and then by adding a base to the reaction mixture. The reaction is complete when the reaction mixture is heated to a temperature of 70-90°C. The final product is a white solid which is then purified to obtain N-[2-(butan-2-yl)phenyl]-2-chloroacetamide.
Propriétés
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-9(2)10-6-4-5-7-11(10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRLWPOECXAQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-sec-Butyl-phenyl)-2-chloro-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
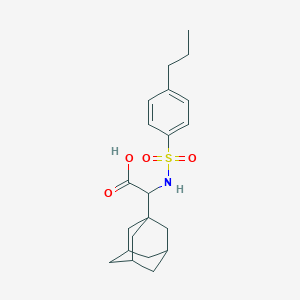
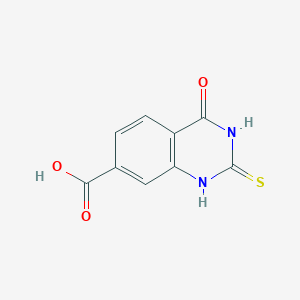
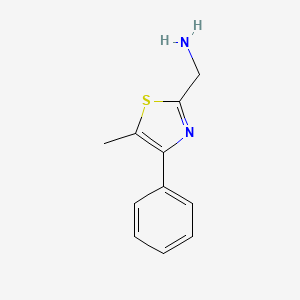
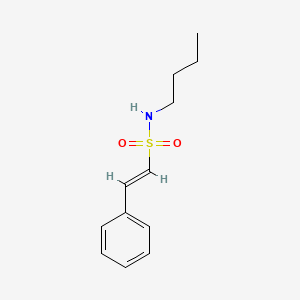
![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)
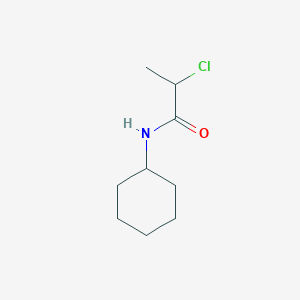
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)
